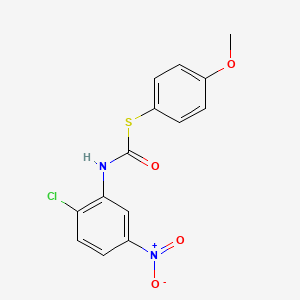![molecular formula C21H17NO3 B11945087 2-[(Diphenylmethyl)carbamoyl]benzoic acid CAS No. 94881-00-2](/img/structure/B11945087.png)
2-[(Diphenylmethyl)carbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Diphenylmethyl)carbamoyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a diphenylmethyl group attached to a carbamoyl moiety, which is further connected to a benzoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylmethyl)carbamoyl]benzoic acid typically involves the reaction of diphenylmethylamine with phosgene to form diphenylmethyl isocyanate. This intermediate is then reacted with 2-aminobenzoic acid to yield the desired product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of an organic solvent like dichloromethane. The reaction is typically carried out at low temperatures to prevent the decomposition of the isocyanate intermediate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the use of alternative reagents and catalysts to replace phosgene, which is highly toxic, can be explored to make the process safer and more environmentally friendly.
化学反応の分析
Types of Reactions
2-[(Diphenylmethyl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions can be used to oxidize the benzylic position.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of the carbamoyl group.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst can introduce acyl groups onto the benzene ring.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Diphenylmethylamine derivatives.
Substitution: Various substituted benzoic acids depending on the electrophile used.
科学的研究の応用
2-[(Diphenylmethyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(Diphenylmethyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group can enhance the binding affinity of the compound to its target, while the carbamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
Diphenylmethylamine: Lacks the benzoic acid moiety but shares the diphenylmethyl group.
Benzoic acid: Lacks the diphenylmethyl and carbamoyl groups but shares the benzoic acid backbone.
N-Phenylcarbamoylbenzoic acid: Similar structure but with a phenyl group instead of a diphenylmethyl group.
Uniqueness
2-[(Diphenylmethyl)carbamoyl]benzoic acid is unique due to the presence of both the diphenylmethyl and carbamoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
94881-00-2 |
|---|---|
分子式 |
C21H17NO3 |
分子量 |
331.4 g/mol |
IUPAC名 |
2-(benzhydrylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C21H17NO3/c23-20(17-13-7-8-14-18(17)21(24)25)22-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23)(H,24,25) |
InChIキー |
VSICLTFAVYHARZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


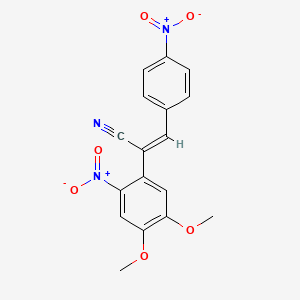
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)


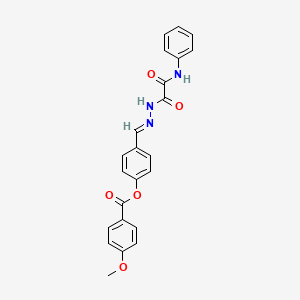
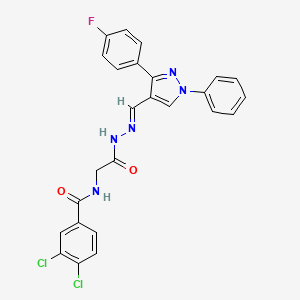

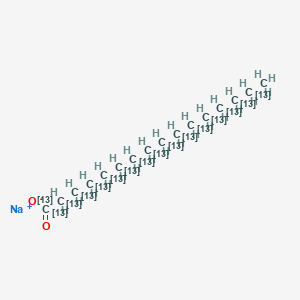
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
